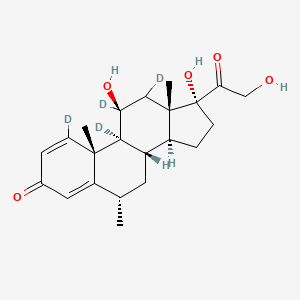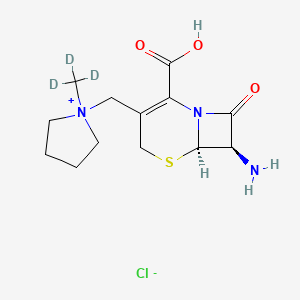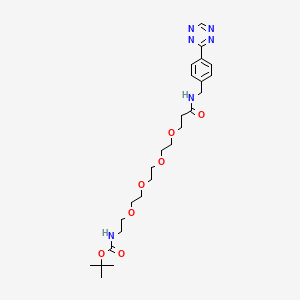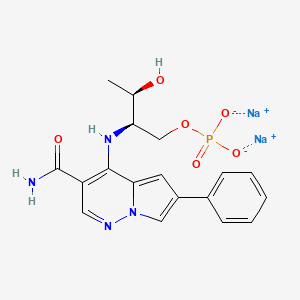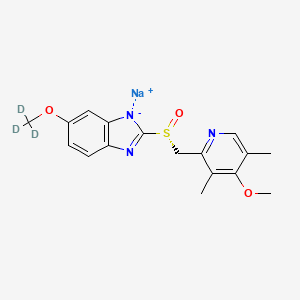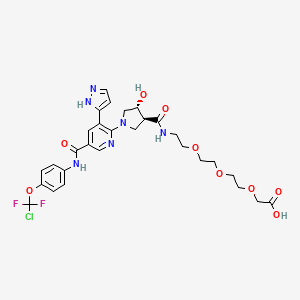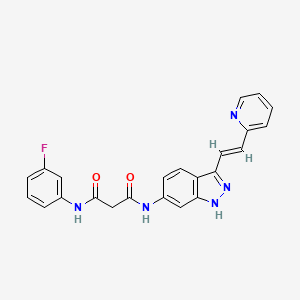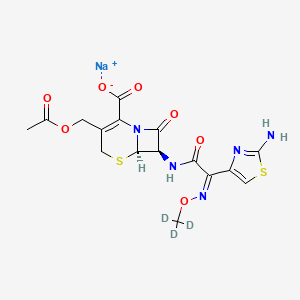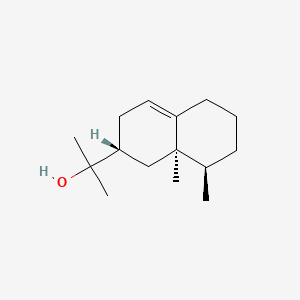
5-epi-Jinkoheremol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-epi-Jinkoheremol is a sesquiterpene compound with potent fungicidal activity. It is derived from plants, specifically from the Apocynaceae family, such as Catharanthus roseus . This compound has shown more potent fungicidal activity compared to validamycin .
准备方法
The synthesis of 5-epi-Jinkoheremol involves the conversion of farnesyl pyrophosphate to the sesquiterpene this compound through the action of specific cytochrome P450 enzymes . The synthetic route includes regio- and stereospecific hydroxylation, dealkylation, isomerization, aryl migration, ring opening, and ring forming reactions
化学反应分析
5-epi-Jinkoheremol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives such as debneyol.
Reduction: Specific reduction reactions can be employed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions under certain conditions.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions include hydroxylated derivatives and other modified sesquiterpenes .
科学研究应用
5-epi-Jinkoheremol has several scientific research applications:
作用机制
The mechanism of action of 5-epi-Jinkoheremol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved include specific enzymes and proteins in the fungal cell membrane that are essential for maintaining membrane structure and function .
相似化合物的比较
5-epi-Jinkoheremol is unique due to its potent fungicidal activity compared to other similar compounds. Some similar compounds include:
Validamycin: A known antifungal agent, but less potent than this compound.
Debneyol: A hydroxylated derivative of this compound with similar antifungal properties.
These compounds share similar biosynthetic pathways and structural features but differ in their potency and specific applications.
属性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC 名称 |
2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h8,11,13,16H,5-7,9-10H2,1-4H3/t11-,13-,15-/m1/s1 |
InChI 键 |
KEBVXBNFLKYWDP-UXIGCNINSA-N |
手性 SMILES |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(C)(C)O |
规范 SMILES |
CC1CCCC2=CCC(CC12C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




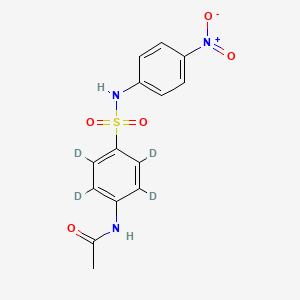
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

